molecular formula C15H24N2 B14862837 N-benzyl-1,2,5-trimethylpiperidin-4-amine

N-benzyl-1,2,5-trimethylpiperidin-4-amine

Cat. No.: B14862837
M. Wt: 232.36 g/mol
InChI Key: WSVFANOWQHGVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1,2,5-trimethylpiperidin-4-amine is a substituted piperidine derivative characterized by a benzyl group attached to the nitrogen atom (position 1) and methyl substituents at positions 1, 2, and 5 of the piperidine ring. The structural complexity of this compound—featuring both lipophilic (benzyl, methyl) and polar (amine) groups—suggests versatility in pharmacological interactions and physicochemical properties.

Synthetic routes for analogous piperidine derivatives often involve alkylation or acylation reactions. For example, describes a method using acyl chloride and triethylamine in acetonitrile to functionalize a bispidin-ol precursor . While this specific protocol targets N-benzyl-1,5-dimethylbispidin-9-ol derivatives, similar strategies may apply to the synthesis of this compound, with modifications to introduce additional methyl groups.

Properties

IUPAC Name

N-benzyl-1,2,5-trimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-11-17(3)13(2)9-15(12)16-10-14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVFANOWQHGVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,2,5-trimethylpiperidin-4-amine typically involves the reaction of 1,2,5-trimethylpiperidine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as benzene or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1,2,5-trimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing neuroprotective effects. Additionally, it may interact with receptors in the cardiovascular system to improve blood flow and reduce ischemic damage .

Comparison with Similar Compounds

N-(2-Fluorobenzyloxy)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-imine

  • Structure : Features a 2-fluorobenzyloxy group, diphenyl substituents at positions 2 and 6, and methyl groups at positions 1, 3, and 5.
  • Key Differences: The presence of aryl groups (phenyl and fluorobenzyloxy) increases molecular weight and lipophilicity compared to the target compound.
  • Applications : Designed for biological activity, particularly in programs targeting antiparasitic or anticancer agents .

(1-Benzyl-2,5-dimethyl-piperidin-4-yl)-phenyl-amine (CAS 104053-57-8)

  • Structure : Substituted with a phenylamine group at position 4 and methyl groups at positions 2 and 5.
  • Key Differences :
    • The phenylamine group introduces hydrogen-bonding capability, which may improve solubility in polar solvents compared to the target compound’s methyl-dominated structure.
    • Molecular formula: C20H26N2 (vs. C17H26N2 for the target).
  • Synthesis : Guided by LookChem protocols involving multi-step alkylation and amination .

1-Benzyl-N,3,5-trimethylpiperidin-4-amine (CAS 1394042-33-1)

  • Structure : Methyl groups at positions 3 and 5, with a benzyl group on the nitrogen.
  • Key Differences: The methyl substitution pattern (positions 3 and 5 vs. 1, 2, and 5 in the target) alters steric hindrance and conformational flexibility. Potential differences in metabolic stability due to reduced steric shielding of the amine group.

2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine

  • Structure : A pyrimidine ring substituted with a 4-benzylpiperidin-1-yl group and methyl groups.
  • Higher calculated hydrogen-bond acceptors (4 vs. 2 in the target) may enhance target selectivity .

N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine (CAS 98754-28-0)

  • Structure : A nitro group on the benzyl substituent.
  • Molecular weight: 325.4 g/mol (vs. 258.4 g/mol for the target) .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Potential Applications Notable Properties
N-Benzyl-1,2,5-trimethylpiperidin-4-amine C17H26N2 N-Benzyl, 1,2,5-trimethyl CNS modulation, enzyme inhibition Moderate lipophilicity, steric hindrance
N-(2-Fluorobenzyloxy)-1,3,5-trimethyl-... C27H28FN3O 2-Fluorobenzyloxy, 2,6-diphenyl Antiparasitic agents High molecular weight, π-π interactions
(1-Benzyl-2,5-dimethyl-piperidin-4-yl)-... C20H26N2 Phenylamine, 2,5-dimethyl Not specified Enhanced hydrogen bonding
1-Benzyl-N,3,5-trimethylpiperidin-4-amine C16H26N2 N-Benzyl, 3,5-dimethyl CNS research Altered metabolic stability
2-(4-Benzylpiperidin-1-yl)-N,6-dimethyl... C18H25N5 Pyrimidine core, 4-benzylpiperidin-1-yl Kinase inhibition Multiple H-bond acceptors
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine C19H23N3O2 2-Nitrobenzyl Not specified Electron-deficient benzyl

Biological Activity

N-benzyl-1,2,5-trimethylpiperidin-4-amine, also known as compound CID 2857890, is a piperidine derivative that has garnered interest for its potential biological activities. This article reviews the relevant literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H24_{24}N2_2
  • CAS Number : 1062580-52-2
  • SMILES Notation : CC1CN(CC(C1NC)C)CC2=CC=CC=C2

The compound features a piperidine ring with three methyl groups and a benzyl substituent, which may influence its biological activity through various mechanisms.

Research indicates that this compound may exert its biological effects through several pathways:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that this compound could potentially modulate inflammatory responses by affecting signaling pathways like JNK and p38 MAPK .
  • Antineoplastic Effects : Some studies have shown that related compounds can inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase. This is achieved through downregulation of cyclin-dependent kinases (Cdk) and upregulation of Cdk inhibitors such as p21 .
  • Neuropharmacological Effects : Given its structural similarity to other piperidine derivatives known for their CNS activity, it is hypothesized that this compound may interact with neurotransmitter systems or receptors involved in pain modulation and mood regulation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of TNF-α and IL-1β production
AnticancerInduces G2/M phase arrest in leukemia cells
NeuropharmacologicalPotential interaction with CNS receptors
ToxicityNo significant liver toxicity observed

Case Study 1: Anti-inflammatory Properties

In a controlled study involving THP-1 cells, pretreatment with N-benzyl derivatives resulted in a significant reduction in inflammatory mediator production during LPS stimulation. The compounds were shown to block key signaling pathways associated with inflammation .

Case Study 2: Cancer Cell Cycle Arrest

A study focused on human leukemia cells demonstrated that N-benzyl derivatives could effectively halt cell division by modulating cyclin levels. This suggests potential applications in cancer therapy where cell proliferation needs to be controlled .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.